3'-Methoxyrocaglamide

Insecticidal activity Structure-activity relationship Flavaglines

Research groups investigating rocaglamide SAR face compound interchangeability risks due to subtle substitution effects. 3'-Methoxyrocaglamide (glaroxine E) delivers a defined eIF4A inhibitor profile: • Essential C-8b hydroxyl for antiproliferative/insecticidal activity; • 3'-Methoxy substitution for SAR dissection versus didesmethylrocaglamide; • HPLC purity ≥98% with full analytical traceability. Available for immediate global dispatch.

Molecular Formula C30H33NO8
Molecular Weight 535.6 g/mol
CAS No. 189322-69-8
Cat. No. B045177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxyrocaglamide
CAS189322-69-8
Molecular FormulaC30H33NO8
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
InChIInChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1
InChIKeySKYJJPBOOAAPMV-KKPOPCGDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxyrocaglamide (CAS 189322-69-8): A Flavagline Natural Product for eIF4A Translational Inhibition Studies


3'-Methoxyrocaglamide (CAS 189322-69-8), also known as glaroxine E, is a cyclopenta[b]benzofuran natural product of the flavagline (rocaglamide) class, isolated from Aglaia and Datura species [1]. This compound acts as an inhibitor of the eukaryotic translation initiation factor eIF4A, a mechanism shared with other rocaglamides that stabilize the eIF4A-RNA complex and impair protein synthesis [2]. Its structural features include a 3'-methoxy substitution on the phenyl ring and a free hydroxyl at C-8b, which are critical determinants of biological activity within this class [3].

Why Generic Substitution of 3'-Methoxyrocaglamide with Other Rocaglamides Is Scientifically Unreliable


Within the rocaglamide class, minor structural modifications profoundly alter both potency and target selectivity. Studies demonstrate that the presence of a free C-8b hydroxyl group is essential for potent antiproliferative and insecticidal activity, while methylation of this position (as found in some analogs) can abolish function [1]. Furthermore, substitution patterns on the pendant phenyl ring, such as the 3'-methoxy group, differentially impact activity across cancer cell lines and insect models [2]. These findings underscore that 3'-Methoxyrocaglamide and its close analogs, including Rocaglamide, Didesmethylrocaglamide, and 3'-Hydroxyrocaglamide, are not functionally interchangeable and must be selected based on specific experimental endpoints and validated activity data.

3'-Methoxyrocaglamide (CAS 189322-69-8): Quantitative Differentiation Against Key Analogs


Structural Determinant of Insecticidal Activity: C-8b Hydroxyl vs. Methoxyl Substitution

The insecticidal potency of rocaglamide derivatives is critically dependent on the substitution at the C-8b position. Chronic feeding assays using Spodoptera littoralis larvae demonstrated that compounds retaining a free hydroxyl group at C-8b, such as 3'-Methoxyrocaglamide, exhibit strong activity. In contrast, methylation of this hydroxyl to a methoxy group leads to a complete loss of insecticidal activity, a SAR feature unique to this class [1].

Insecticidal activity Structure-activity relationship Flavaglines

Antiproliferative Activity: 3'-Substitution Modulates Potency Relative to Didesmethylrocaglamide

In a panel of human cancer cell lines, didesmethylrocaglamide (lacking substitutions at both C-3' and C-8b) exhibited IC50 values of 0.004 µM (MONO-MAC-6) and 0.013 µM (MEL-JUSO). The introduction of substituents at C-3', such as a methoxy group (as in 3'-Methoxyrocaglamide) or a hydroxy group, diminished antiproliferative activity relative to the unsubstituted parent compound [1].

Anticancer activity Cytotoxicity Flavaglines

Mechanistic Specificity: eIF4A Inhibition Across the Rocaglamide Scaffold

The rocaglamide scaffold, including 3'-Methoxyrocaglamide, functions by stabilizing the eIF4A-RNA complex, thereby inhibiting translation initiation. This mechanism is shared across chemically distinct flavaglines, including silvestrol and synthetic rocaglamides [1]. While the primary target is conserved, subtle differences in binding kinetics or downstream effects may arise from specific substitutions.

Translation initiation eIF4A Mechanism of action

Recommended Research and Industrial Application Scenarios for 3'-Methoxyrocaglamide (CAS 189322-69-8)


Insecticidal Activity Screening and SAR Studies

3'-Methoxyrocaglamide is well-suited for laboratories investigating structure-activity relationships (SAR) of natural product insecticides. Its defined C-8b hydroxyl group and C-3' methoxy substitution make it a valuable comparator for elucidating the role of these positions in insecticidal potency. Studies confirm that the free hydroxyl is essential for activity, making this compound a positive control for assays using Spodoptera littoralis and related pest species [1].

Translation Initiation Research in Cancer Biology

As an eIF4A inhibitor, 3'-Methoxyrocaglamide can be employed in mechanistic studies of cap-dependent translation initiation in cancer cell lines. While its antiproliferative potency is diminished relative to didesmethylrocaglamide, this difference can be exploited to parse apart the contribution of specific structural features to target engagement and downstream signaling [2]. It is particularly useful in experiments requiring a distinct substitution pattern to dissect SAR within the rocaglamide series.

Natural Product Derivatization and Medicinal Chemistry

For medicinal chemistry groups aiming to optimize the rocaglamide scaffold, 3'-Methoxyrocaglamide serves as a key intermediate or comparator. Its substitution pattern provides a baseline for exploring how modifications at C-3' influence pharmacological properties such as metabolic stability, cellular permeability, and off-target profiles relative to the more potent but less substituted didesmethylrocaglamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Methoxyrocaglamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.